molecular formula C13H14N2O3 B8009856 methyl 4-(4-oxo-1H-quinazolin-2-yl)butanoate

methyl 4-(4-oxo-1H-quinazolin-2-yl)butanoate

Cat. No.: B8009856
M. Wt: 246.26 g/mol
InChI Key: ZYKZZJCXISGYSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

methyl 4-(4-oxo-1H-quinazolin-2-yl)butanoate is a chemical compound with a unique structure and properties that make it valuable in various scientific and industrial applications. It is known for its stability and reactivity, which allows it to participate in a wide range of chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(4-oxo-1H-quinazolin-2-yl)butanoate involves several steps, starting with the selection of appropriate starting materials. The reaction conditions typically include controlled temperatures, specific catalysts, and solvents to ensure the desired product is obtained with high purity and yield. For example, one common method involves the reaction of phosgene with imidazole under anhydrous conditions .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. The process is optimized to minimize waste and maximize efficiency. Key parameters such as reaction time, temperature, and pressure are carefully controlled to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

methyl 4-(4-oxo-1H-quinazolin-2-yl)butanoate undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can convert it to lower oxidation states.

    Substitution: It can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in reactions with this compound include strong acids, bases, and oxidizing agents. The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in peptide synthesis, it can be used to form amides by reacting with amines .

Scientific Research Applications

methyl 4-(4-oxo-1H-quinazolin-2-yl)butanoate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of amides, carbamates, and ureas.

    Biology: It is employed in the synthesis of peptides and proteins, which are essential for studying biological processes.

    Industry: It is used in the production of various chemicals and materials, contributing to advancements in manufacturing and technology.

Mechanism of Action

The mechanism of action of methyl 4-(4-oxo-1H-quinazolin-2-yl)butanoate involves its ability to react with various functional groups, facilitating the formation of new chemical bonds. Its molecular targets include carboxylic acids, amines, and alcohols, which it can convert into more complex molecules through its reactivity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to methyl 4-(4-oxo-1H-quinazolin-2-yl)butanoate include:

Uniqueness

What sets this compound apart from similar compounds is its stability and versatility in various chemical reactions. Unlike phosgene, it is safer to handle and does not pose significant health risks, making it a preferred choice in many applications.

Conclusion

This compound is a versatile and valuable compound in the fields of chemistry, biology, medicine, and industry. Its unique properties and reactivity make it an essential tool for researchers and manufacturers, contributing to advancements in science and technology.

Properties

IUPAC Name

methyl 4-(4-oxo-1H-quinazolin-2-yl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c1-18-12(16)8-4-7-11-14-10-6-3-2-5-9(10)13(17)15-11/h2-3,5-6H,4,7-8H2,1H3,(H,14,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYKZZJCXISGYSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCC1=NC(=O)C2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)CCCC1=NC(=O)C2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.